molecular formula C9H9N3O2S B022957 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid CAS No. 106429-10-1

2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid

Cat. No. B022957
CAS RN: 106429-10-1
M. Wt: 223.25 g/mol
InChI Key: QENOSBWAVWQODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, also known as AABA, is a synthetic compound that has been used in various scientific research applications. This compound has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is not fully understood, but it is believed to interact with various biological systems, including the glutamate system and the GABA system. 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to increase the levels of GABA in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have various biochemical and physiological effects. In animal studies, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to reduce oxidative stress, inflammation, and apoptosis. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have low toxicity in animal studies. However, one limitation of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, which may improve its availability for research. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in human clinical trials.
Conclusion
In conclusion, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems. Its various scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid as a therapeutic agent.

Synthesis Methods

2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzo[d]thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been used in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. In cancer research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

106429-10-1

Product Name

2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetic acid

InChI

InChI=1S/C9H9N3O2S/c10-7(8(13)14)4-1-2-5-6(3-4)15-9(11)12-5/h1-3,7H,10H2,(H2,11,12)(H,13,14)

InChI Key

QENOSBWAVWQODO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N

synonyms

6-Benzothiazoleaceticacid,alpha,2-diamino-(9CI)

Origin of Product

United States

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